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Compound of Interest

Compound Name:
2-((tert-Butoxycarbonyl)

(methyl)amino)benzoic acid

Cat. No.: B558154 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
N-Boc-N-methylanthranilic acid, also known by its IUPAC name tert-butyl (2-carboxyphenyl)

(methyl)carbamate, is a valuable building block in organic synthesis, particularly in the

development of novel pharmaceutical agents. Its structure incorporates a protected amine and

a carboxylic acid on an aromatic scaffold, making it a versatile intermediate for the construction

of more complex molecules. Accurate and thorough characterization of this compound is

paramount for its effective use in research and development. This technical guide provides a

detailed overview of the expected spectroscopic data for N-Boc-N-methylanthranilic acid,

including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data. Furthermore, it outlines generalized experimental protocols for acquiring such data and

presents a logical workflow for the spectroscopic analysis of synthesized organic compounds.
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Property Value

Chemical Name N-Boc-N-methylanthranilic acid

IUPAC Name tert-butyl (2-carboxyphenyl)(methyl)carbamate

CAS Number 141871-02-5[1]

Molecular Formula C₁₃H₁₇NO₄[1]

Molecular Weight 251.28 g/mol [1]

Structure

Predicted Spectroscopic Data
Extensive literature searches did not yield publicly available experimental spectroscopic data

for N-Boc-N-methylanthranilic acid. Therefore, the following data is predicted based on the

chemical structure and general principles of spectroscopy. These predictions are intended to

guide researchers in the analysis of this compound.

¹H NMR (Proton Nuclear Magnetic Resonance)
Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic

protons, the N-methyl protons, and the protons of the tert-butoxycarbonyl (Boc) protecting

group.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~8.0 d 1H Ar-H (ortho to COOH)

~7.5 t 1H Ar-H

~7.3 t 1H Ar-H

~7.1 d 1H Ar-H

~3.2 s 3H N-CH₃

~1.5 s 9H -C(CH₃)₃ (Boc)

~11.0 br s 1H COOH

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
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Chemical Shift (δ, ppm) Assignment

~170 C=O (Carboxylic Acid)

~155 C=O (Boc)

~140 Ar-C (quaternary)

~132 Ar-CH

~130 Ar-CH

~128 Ar-CH

~125 Ar-CH

~120 Ar-C (quaternary)

~81 -C(CH₃)₃ (Boc)

~35 N-CH₃

~28 -C(CH₃)₃ (Boc)

IR (Infrared) Spectroscopy
The IR spectrum is useful for identifying the key functional groups present in the molecule.

Predicted IR Data (KBr pellet, cm⁻¹)

Wavenumber (cm⁻¹) Intensity Assignment

~3300-2500 Broad O-H stretch (Carboxylic Acid)

~2980, 2930 Medium C-H stretch (Aliphatic)

~1720 Strong C=O stretch (Carboxylic Acid)

~1690 Strong C=O stretch (Boc)

~1600, 1480 Medium C=C stretch (Aromatic)

~1250, 1150 Strong C-O stretch
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule.

Predicted Mass Spectrometry Data (Electrospray Ionization, ESI)

m/z Interpretation

252.1 [M+H]⁺ (protonated molecule)

274.1 [M+Na]⁺ (sodium adduct)

196.1 [M - C₄H₉O₂ + H]⁺ (loss of Boc group)

152.1 [M - C₅H₉O₂ + H]⁺ (loss of tert-butoxy group)

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data described above.

Instrument parameters may need to be optimized for specific samples and equipment.

NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of N-Boc-N-methylanthranilic acid in approximately

0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher field NMR

spectrometer. Typical parameters include a 30° pulse angle, a spectral width of 12-16 ppm, a

relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

¹³C NMR Acquisition: Acquire the carbon spectrum on the same instrument, typically using a

proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H

NMR.

IR Spectroscopy
Sample Preparation (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with

approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and
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pestle. Grind the mixture to a fine powder and press it into a transparent pellet using a

hydraulic press.

Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire

the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable

solvent such as methanol or acetonitrile.

Acquisition (ESI): Infuse the sample solution into the electrospray ionization source of a

mass spectrometer. Acquire the spectrum in positive ion mode to observe protonated

molecules and other adducts. The mass range should be set to scan beyond the expected

molecular weight of the compound.

Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the characterization of a newly

synthesized organic compound like N-Boc-N-methylanthranilic acid.
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Caption: A logical workflow for the synthesis and spectroscopic characterization of an organic

compound.

Conclusion
This technical guide provides a comprehensive overview of the predicted spectroscopic data

for N-Boc-N-methylanthranilic acid, a key intermediate in synthetic organic chemistry. While
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experimental data is not readily available in the surveyed literature, the provided predictions for

¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, along with generalized experimental protocols,

offer a valuable resource for researchers working with this compound. The structured

presentation of data and the logical workflow for analysis are designed to support the efficient

and accurate characterization of this and other synthesized molecules in a drug discovery and

development context.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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